Rentosertib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

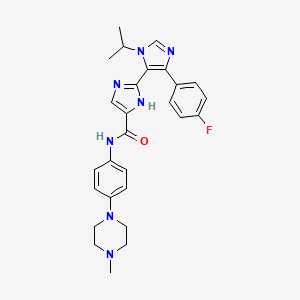

Molecular Formula |

C27H30FN7O |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

2-[5-(4-fluorophenyl)-3-propan-2-ylimidazol-4-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C27H30FN7O/c1-18(2)35-17-30-24(19-4-6-20(28)7-5-19)25(35)26-29-16-23(32-26)27(36)31-21-8-10-22(11-9-21)34-14-12-33(3)13-15-34/h4-11,16-18H,12-15H2,1-3H3,(H,29,32)(H,31,36) |

InChI Key |

ZVDNXHUSIKGTSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC(=C1C2=NC=C(N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Rentosertib (ISM001-055): A Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis

For Immediate Release

Core Mechanism: TNIK Inhibition

The following diagram illustrates the proposed signaling pathway and the point of intervention for Rentosertib.

Clinical Efficacy and Safety: Phase 2a Trial Insights

Efficacy: Forced Vital Capacity (FVC)

| Treatment Group | N | Mean Change in FVC from Baseline (mL) | 95% Confidence Interval |

| Placebo | 17 | -20.3 | -116.1 to 75.6 |

| This compound 30 mg QD | 18 | -27.0 | -88.8 to 34.8 |

| This compound 30 mg BID | 18 | +19.7 | -60.5 to 99.9 |

| This compound 60 mg QD | 18 | +98.4 | 10.9 to 185.9 |

| Table 1: Change in Forced Vital Capacity (FVC) after 12 Weeks of Treatment.[7][12][14] |

Biomarker Analysis

| Biomarker Category | Biomarker | Effect of this compound (High-Dose Group) |

| Pro-fibrotic Proteins | COL1A1 | ↓ Decreased |

| MMP10 | ↓ Decreased | |

| FAP | ↓ Decreased | |

| Anti-inflammatory Cytokine | IL-10 | ↑ Increased |

| Table 2: Modulation of Serum Biomarkers.[3][6][8][15] |

The workflow for the clinical trial and subsequent biomarker analysis is outlined below.

References

- 1. TNIK | Insilico Medicine [insilico.com]

- 2. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 3. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]

- 4. Qureight analyses of Insilico Medicine’s Phase IIa this compound data support preliminary efficacy results and future trial expansion | Drug Discovery News [drugdiscoverynews.com]

- 5. news-medical.net [news-medical.net]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TNIK inhibition reduces senescence and fibrosis, aiding longevity research [liveforever.club]

- 12. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AI-Discovered Drug this compound Shows Promising Phase IIa Results for Idiopathic Pulmonary Fibrosis [trial.medpath.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]

TNIK Inhibition: A Promising Therapeutic Strategy for Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited therapeutic options. A key pathological driver of fibrosis is the activation of myofibroblasts, primarily mediated by signaling pathways such as Transforming Growth Factor-β (TGF-β) and Wingless/Integrated (Wnt)/β-catenin. Emerging evidence has identified TRAF2- and NCK-interacting kinase (TNIK) as a critical node in these pro-fibrotic signaling networks, positioning it as a novel and compelling therapeutic target. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical development of TNIK inhibitors as a therapeutic strategy for fibrosis. It is intended for researchers, scientists, and drug development professionals actively working in the field.

Introduction: The Role of TNIK in Fibrosis

TNIK is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1] It has been implicated in various cellular processes, including cell migration, cytoskeletal organization, and cell proliferation.[1] In the context of fibrosis, TNIK has been identified as a key downstream effector in both the Wnt/β-catenin and TGF-β signaling pathways, both of which are central to the pathogenesis of fibrotic diseases.[2][3]

The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, is the primary cell type responsible for producing collagen and other ECM components.[4] TNIK is involved in the differentiation of fibroblasts into myofibroblasts, a critical step in the progression of fibrosis.[4] Its inhibition has been shown to attenuate this transition and reduce the deposition of ECM.[2]

Mechanism of Action: TNIK in Pro-fibrotic Signaling Pathways

TNIK's role in fibrosis is multifaceted, primarily through its intricate involvement with the Wnt/β-catenin and TGF-β signaling cascades.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is crucial for tissue repair and regeneration, but its sustained activation is strongly linked to the pathogenesis of fibrotic disorders.[5][6] TNIK is an essential activator of Wnt target genes.[7] In the nucleus, TNIK forms a complex with β-catenin and T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[7][8] TNIK directly interacts with and phosphorylates TCF4, which is a necessary step for the transcriptional activation of Wnt target genes that promote fibrosis.[9][10]

dot

TGF-β Pathway

Transforming growth factor-β (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in initiating and perpetuating the fibrotic cascade.[11][12] TNIK has been shown to be involved in TGF-β signaling. Inhibition of TNIK has been demonstrated to suppress the phosphorylation and nuclear translocation of Sma- and Mad-Related Protein-2/3 (SMAD2/3), which are key downstream mediators of the canonical TGF-β pathway.[4] Some evidence also suggests that TNIK and its mammalian orthologs can inhibit TGF-β signaling by interacting with and inhibiting the binding of Smad proteins to the TGF-β receptor.[13]

dot

Crosstalk between Wnt/β-catenin and TGF-β Pathways

There is significant crosstalk between the Wnt/β-catenin and TGF-β signaling pathways in the context of fibrosis.[14][15] TGF-β can induce the expression of Wnt/β-catenin pathway components and vice versa.[5] TNIK appears to be a point of convergence for these two pro-fibrotic pathways, making it an attractive target to simultaneously inhibit multiple drivers of fibrosis.

Preclinical and Clinical Evidence for TNIK Inhibition

In Vitro Efficacy

INS018_055 has demonstrated potent anti-fibrotic effects in various in vitro models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 vs. TNIK | Enzyme Assay | 7.8 nM | [17] |

| IC50 vs. COL1 expression | LX-2 (human hepatic stellate cells) | 63 nM | [17] |

| IC50 vs. α-SMA expression | LX-2 (human hepatic stellate cells) | 123 nM | [17] |

| IC50 vs. TGF-β-mediated α-SMA expression | MRC-5 (human lung fibroblasts) | 27 nM | [17] |

| IC50 vs. TGF-β-mediated α-SMA expression | IPF patient-derived fibroblasts | 50 nM | [17] |

| CC50 (Cytotoxicity) | LX-2 cells | 748.08 µM | [17] |

Another TNIK inhibitor, NCB-0846, has also been shown to inhibit TGF-β signaling and the epithelial-to-mesenchymal transition (EMT) of lung cancer cells, with an IC50 of 21 nM against TNIK.[4][18]

In Vivo Efficacy in Preclinical Fibrosis Models

INS018_055 has shown significant efficacy in multiple preclinical models of fibrosis affecting different organs.[1][8]

| Fibrosis Model | Species | Key Findings | Reference |

| Bleomycin-induced lung fibrosis | Mouse | Reduced fibrotic areas by over 50% and significantly improved lung function. | [17] |

| Bleomycin-induced lung fibrosis | Rat | Dose-dependent improvement in Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance with inhaled administration. | [19] |

| CCl4-induced liver fibrosis | Mouse | Significant reduction in steatosis and fibrosis scores at 3 and 10 mg/kg. | [17] |

| Kidney fibrosis | Animal model | Attenuated fibrosis. | [1] |

| Skin fibrosis | Animal model | Attenuated fibrosis. | [1] |

Pharmacokinetics and Safety

Preclinical and clinical studies have demonstrated a favorable pharmacokinetic and safety profile for INS018_055.[9][17]

| Parameter | Species | Value | Reference |

| Half-life (hepatocytes) | Human | 88.3 min | [17] |

| Half-life (hepatocytes) | Rat | 32.8 min | [17] |

| Half-life (IV) | Mouse | 1.22 h | [17] |

| Half-life (IV) | Dog | 1.65 h | [17] |

| Cmax (oral, 30 mg/kg) | Mouse | 1010 ng/mL | [17] |

| tmax (oral, 30 mg/kg) | Mouse | 0.25 h | [17] |

| Oral Bioavailability (F) | Mouse | 44% | [17] |

| Cmax (oral, 10 mg/kg) | Dog | 536 ng/mL | [17] |

| tmax (oral, 10 mg/kg) | Dog | 0.708 h | [17] |

| Oral Bioavailability (F) | Dog | 22% | [17] |

Phase I clinical trials in healthy volunteers showed that INS018_055 was safe and well-tolerated with a favorable pharmacokinetic profile.[9]

Clinical Development

INS018_055 (Rentosertib) is currently in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1][16] Preliminary results from a Phase IIa study demonstrated that this compound met its primary endpoint of safety and tolerability.[20] Furthermore, a dose-dependent improvement in Forced Vital Capacity (FVC) was observed, with patients in the highest dose group showing a mean increase in FVC.[3][20][21]

Experimental Protocols for Key Assays

This section provides an overview of the methodologies for key experiments cited in the evaluation of TNIK inhibitors for fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.[22][23]

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 0.25-1 mg/kg) is administered to anesthetized mice.[10] Control animals receive sterile saline.

-

Treatment: The TNIK inhibitor or vehicle is administered (e.g., orally, by inhalation) at specified doses and frequencies, starting at a designated time point post-bleomycin instillation.

-

Assessment of Fibrosis (typically at day 14 or 21):

-

Histology: Lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).[24]

-

Fibrosis Scoring: The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[10]

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified as a biochemical marker of fibrosis.

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qPCR.

-

Protein Analysis: Protein lysates from lung tissue are analyzed by Western blot for fibrotic markers like α-SMA, fibronectin, and collagen I.[25]

-

dot

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This in vitro assay is used to assess the effect of compounds on the differentiation of fibroblasts into myofibroblasts.[26]

-

Cell Culture: Primary human lung fibroblasts (e.g., MRC-5 or IPF patient-derived fibroblasts) are seeded in multi-well plates.

-

Treatment: Cells are pre-incubated with various concentrations of the TNIK inhibitor or vehicle control.

-

Induction of FMT: Fibroblast-to-myofibroblast transition is induced by treating the cells with TGF-β1 (typically 1-5 ng/mL).

-

Assessment of Myofibroblast Differentiation (after 48-72 hours):

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against α-smooth muscle actin (α-SMA), a marker of myofibroblasts. Nuclei are counterstained with DAPI.[11][27]

-

High-Content Imaging and Analysis: Images are acquired using a high-content imaging system, and the expression and organization of α-SMA are quantified to determine the percentage of myofibroblasts.[14][28]

-

Western Blot: Cell lysates are analyzed by Western blot to quantify the protein levels of α-SMA, fibronectin, and collagen I.[25]

-

Western Blotting for Fibrotic Markers

This technique is used to quantify the expression of specific proteins in cell lysates or tissue homogenates.[29]

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., α-SMA, fibronectin, collagen I, phospho-SMAD2/3).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Masson's Trichrome Staining

This histological staining method is used to differentiate collagen fibers from other tissue components.[23][24]

-

Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Staining Procedure:

-

Sections are mordanted, typically in Bouin's solution.

-

Nuclei are stained with Weigert's iron hematoxylin (black/blue).

-

Cytoplasm, muscle, and erythrocytes are stained with Biebrich scarlet-acid fuchsin (red).

-

Collagen fibers are stained with aniline blue (blue).

-

-

Analysis: Stained sections are visualized under a microscope to assess the extent and distribution of collagen deposition, indicative of fibrosis.

Future Directions and Conclusion

Future research should continue to elucidate the intricate molecular mechanisms of TNIK in fibrosis, including its role in different cell types and its interaction with other signaling pathways. The ongoing and future clinical trials of TNIK inhibitors will be crucial in establishing their safety and efficacy in patients with various fibrotic conditions.

References

- 1. scispace.com [scispace.com]

- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. zenodo.org [zenodo.org]

- 6. Interactions between TGF-β1, canonical WNT/β-catenin pathway and PPAR γ in radiation-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. TGF-β signaling in fibrosis | Semantic Scholar [semanticscholar.org]

- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]

- 14. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Regulation of Smad signaling by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lung Section Staining and Microscopy [en.bio-protocol.org]

- 21. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 22. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Smad inhibition by the Ste20 kinase Misshapen - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Blocking TGF-β and β-Catenin Epithelial Crosstalk Exacerbates CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 28. profiles.foxchase.org [profiles.foxchase.org]

- 29. docs.abcam.com [docs.abcam.com]

The Genesis of a New Therapeutic Era: An In-depth Technical Guide to the AI-driven Discovery and Development of Rentosertib

For Researchers, Scientists, and Drug Development Professionals

AI-Powered Target Identification and Drug Design

Target Identification with PandaOmics

PandaOmics, a deep learning-based engine, analyzed a vast repository of multi-omics data, including genomics, proteomics, and transcriptomics, from patients with IPF and other fibrotic diseases, alongside data from scientific publications and clinical trials.[1] The platform identified TNIK as a top-ranking potential therapeutic target for IPF based on multiple criteria, including its association with fibrosis-driving pathways such as WNT, TGF-β, Hippo (YAP/TAZ), JNK, and NF-κB signaling.[2]

Generative Chemistry with Chemistry42

Preclinical Development and Validation

Rentosertib underwent a rigorous preclinical evaluation to establish its mechanism of action, efficacy, and safety profile.

In Vitro Pharmacology

TNIK Inhibition and Anti-fibrotic Activity:

This compound demonstrated potent and selective inhibition of TNIK. In biochemical assays, it exhibited a high binding affinity for TNIK. Furthermore, in cell-based assays using human lung fibroblasts, this compound effectively inhibited the expression of key fibrosis markers.

| Parameter | Value | Cell Line/System | Reference |

| TNIK Binding Affinity (Kd) | 4.32 nM | Biochemical Assay | [2] |

| TNIK Inhibition (IC50) | 31 nM | Biochemical Assay | [2] |

| TGF-β-induced α-SMA Expression Inhibition (IC50) | 27.14 nM | MRC-5 cells | [2] |

Experimental Protocol: In Vitro TNIK Inhibition Assay

A standard biochemical kinase assay was likely employed to determine the IC50 of this compound against TNIK. This typically involves incubating recombinant human TNIK enzyme with a specific substrate and ATP. The inhibitory effect of varying concentrations of this compound on the phosphorylation of the substrate is then measured, often using a luminescence-based or fluorescence-based detection method. The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the TNIK kinase activity.

Experimental Protocol: Cell-Based Anti-fibrotic Assay

Human lung fibroblast cell lines (e.g., MRC-5) were likely cultured and stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce a fibrotic phenotype, characterized by the expression of alpha-smooth muscle actin (α-SMA). The cells were co-treated with varying concentrations of this compound. The expression of α-SMA was then quantified using techniques such as Western blotting or immunofluorescence. The IC50 value represents the concentration of this compound that inhibits 50% of the TGF-β-induced α-SMA expression.

In Vivo Efficacy

The anti-fibrotic and anti-inflammatory effects of this compound were evaluated in animal models of lung fibrosis. In a bleomycin-induced lung fibrosis model in mice, oral administration of this compound led to a significant reduction in lung fibrosis and inflammation.

Preclinical Pharmacokinetics and Safety

Preclinical studies in two species (mouse and dog) demonstrated that this compound possesses a favorable pharmacokinetic profile and was well-tolerated.

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) |

| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44 |

| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22 |

Toxicology:

Comprehensive toxicology studies were conducted, and the results supported the progression of this compound into clinical trials. No significant safety concerns were identified in these preclinical evaluations.

Clinical Development

This compound has progressed through Phase I and a Phase IIa clinical trial, demonstrating a promising safety and efficacy profile in humans.

Phase I Clinical Trials

Two Phase I, randomized, double-blind, placebo-controlled trials were conducted in healthy volunteers in New Zealand and China to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[3][4] The results from both studies were consistent and demonstrated that this compound was safe and well-tolerated, with a favorable pharmacokinetic profile supporting once-daily dosing.[3][4]

Phase IIa Clinical Trial (GENESIS-IPF)

Study Design:

-

Participants: 71 patients with IPF were randomized.

-

Treatment Arms:

-

Placebo

-

This compound 30 mg once daily (QD)

-

This compound 30 mg twice daily (BID)

-

This compound 60 mg once daily (QD)

-

-

Duration: 12 weeks.

Endpoints:

-

Primary Endpoint: Safety and tolerability.[6]

-

Secondary Endpoints: Change from baseline in Forced Vital Capacity (FVC), pharmacokinetic parameters.[7]

Key Results:

Safety and Tolerability:

This compound was generally safe and well-tolerated.[8] The incidence of treatment-emergent adverse events (TEAEs) was similar across all treatment groups and the placebo group.[8] Most TEAEs were mild to moderate in severity.[8]

| Treatment Group | TEAEs (%) | Treatment-Related AEs (%) | Serious AEs (Treatment-Related, %) |

| Placebo (n=17) | 70.6 | 29.4 | 0 |

| 30 mg QD (n=18) | 72.2 | 50.0 | 5.6 |

| 30 mg BID (n=18) | 83.3 | 61.1 | 11.1 |

| 60 mg QD (n=18) | 83.3 | 77.8 | 11.1 |

Efficacy:

Patients receiving the 60 mg QD dose of this compound showed a statistically significant and clinically meaningful improvement in FVC compared to the placebo group.[8]

| Treatment Group | Mean Change in FVC from Baseline (mL) | 95% Confidence Interval |

| Placebo | -20.3 | -116.1 to 75.6 |

| 30 mg QD | -27.0 | -88.8 to 34.8 |

| 30 mg BID | +19.7 | -60.5 to 99.9 |

| 60 mg QD | +98.4 | 10.9 to 185.9 |

Pharmacokinetics:

Pharmacokinetic analysis in IPF patients confirmed a dose-proportional exposure and a profile consistent with that observed in healthy volunteers.

| Dose | Cmax (ng/mL) (Day 1) | AUC0-t (ng*h/mL) (Day 1) |

| 30 mg QD | ~200 | ~1000 |

| 30 mg BID | ~250 | ~1200 |

| 60 mg QD | ~400 | ~2000 |

Visualizing the Science

AI-Driven Drug Discovery Workflow

TNIK Signaling Pathway in Idiopathic Pulmonary Fibrosis

This diagram depicts the central role of TNIK in mediating key pro-fibrotic signaling pathways implicated in the pathogenesis of IPF.

Caption: TNIK signaling in IPF and the action of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (INS018_055, ISM001-055) | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TNIK | Insilico Medicine [insilico.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]

Preclinical Models of Lung Fibrosis for Rentosertib Testing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Rentosertib (formerly ISM001-055), a novel inhibitor of TRAF2- and NCK-interacting kinase (TNIK), for the treatment of idiopathic pulmonary fibrosis (IPF). This document details the key preclinical models utilized to assess the anti-fibrotic potential of this compound, the experimental methodologies employed, and the current understanding of its mechanism of action.

Introduction to this compound and its Target: TNIK

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function.[1] A key player in the fibrotic process is the myofibroblast, which is the primary cell type responsible for the excessive deposition of extracellular matrix components, such as collagen.[1] this compound is a first-in-class small molecule inhibitor of TNIK, a serine-threonine kinase identified through artificial intelligence as a novel therapeutic target for fibrosis.[1][2] TNIK is implicated in several pro-fibrotic signaling pathways, including WNT/β-catenin and Transforming Growth Factor-β (TGF-β), making it a compelling target for anti-fibrotic therapies.[2][3][4] Preclinical data have supported the anti-fibrotic and anti-inflammatory activity of this compound in various models of fibrosis, including lung fibrosis.[1][5]

Bleomycin-Induced Lung Fibrosis Model

The most widely utilized and well-characterized preclinical model for studying pulmonary fibrosis and evaluating potential therapies is the bleomycin-induced lung fibrosis model.[5] Intratracheal administration of the chemotherapeutic agent bleomycin in rodents initiates a cascade of inflammation and injury that progresses to fibrosis, mimicking key aspects of human IPF.[5]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

The following protocol outlines the general methodology used to test the efficacy of this compound in a therapeutic regimen in the bleomycin-induced lung fibrosis model.

1. Animal Model:

-

Species and Strain: C57BL/6 mice are commonly used as they are susceptible to developing bleomycin-induced pulmonary fibrosis.[6]

-

Age and Sex: Typically, adult male mice are used to maintain consistency and avoid hormonal influences on the fibrotic response.

2. Induction of Lung Fibrosis:

-

Bleomycin Administration: A single dose of bleomycin sulfate is administered via intratracheal instillation to anesthetized mice.[5] The precise dosage is a critical parameter that needs to be optimized to induce a robust and reproducible fibrotic response without causing excessive mortality.

-

Control Group: A control group receives intratracheal administration of sterile saline.

3. This compound Administration (Therapeutic Regimen):

-

Treatment Initiation: To assess the therapeutic potential of this compound in established fibrosis, treatment is initiated after the acute inflammatory phase has subsided, typically 7 to 14 days post-bleomycin administration.

-

Dosing: this compound is administered, often orally, for a period of 21 days.[5] Multiple dose levels are typically evaluated to determine a dose-response relationship.

-

Vehicle Control: A bleomycin-treated group receives the vehicle used to formulate this compound as a control.

4. Outcome Measures and Analysis:

-

Histopathology: At the end of the treatment period, lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.[6]

-

Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, which provides a biochemical measure of fibrosis.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid are determined to assess the level of inflammation.

-

Lung Function Tests: In some studies, lung function parameters may be measured to assess the physiological impact of fibrosis and the therapeutic effect of the drug.[5]

Data Presentation: Efficacy of this compound in Bleomycin-Induced Lung Fibrosis

The following tables summarize the expected outcomes from preclinical studies of this compound in the bleomycin-induced lung fibrosis model, based on qualitative descriptions from available literature.

Table 1: Histopathological Assessment of Lung Fibrosis

| Treatment Group | Mean Ashcroft Score | Qualitative Description of Findings |

| Saline + Vehicle | Low | Normal lung architecture |

| Bleomycin + Vehicle | High | Significant interstitial fibrosis, collagen deposition, and alveolar distortion |

| Bleomycin + this compound (Low Dose) | Reduced | Attenuation of fibrotic changes |

| Bleomycin + this compound (High Dose) | Significantly Reduced | Marked reduction in fibrosis, approaching normal lung architecture |

Table 2: Biochemical and Cellular Markers of Lung Fibrosis and Inflammation

| Treatment Group | Lung Hydroxyproline Content | Total BALF Cell Count | Differential BALF Cell Counts (Neutrophils, Lymphocytes) |

| Saline + Vehicle | Baseline levels | Low | Predominantly macrophages |

| Bleomycin + Vehicle | Significantly Elevated | Markedly Increased | Significant influx of neutrophils and lymphocytes |

| Bleomycin + this compound (Low Dose) | Reduced | Decreased | Reduction in inflammatory cell infiltration |

| Bleomycin + this compound (High Dose) | Significantly Reduced | Near-normal levels | Significant reduction in neutrophils and lymphocytes |

TGF-β1-Induced Fibrosis Model

TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of IPF. In vitro studies using lung fibroblasts have been instrumental in elucidating the mechanism of action of anti-fibrotic compounds.

Experimental Protocol: In Vitro TGF-β1-Induced Myofibroblast Differentiation

1. Cell Culture:

-

Primary human lung fibroblasts are cultured in appropriate media.

2. Induction of Myofibroblast Differentiation:

-

Cells are stimulated with recombinant human TGF-β1 to induce their differentiation into collagen-producing myofibroblasts.

3. This compound Treatment:

-

Cells are co-treated with TGF-β1 and varying concentrations of this compound to assess its ability to inhibit myofibroblast differentiation.

4. Outcome Measures:

-

Protein Expression: The expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and type I collagen, is measured by techniques like Western blotting or immunofluorescence.

-

Gene Expression: The mRNA levels of profibrotic genes are quantified using real-time quantitative PCR (RT-qPCR).

Data Presentation: Effect of this compound on TGF-β1-Induced Myofibroblast Differentiation

Table 3: In Vitro Efficacy of this compound

| Treatment | α-SMA Expression | Collagen I Expression |

| Vehicle Control | Baseline | Baseline |

| TGF-β1 | Significantly Increased | Significantly Increased |

| TGF-β1 + this compound | Dose-dependent Reduction | Dose-dependent Reduction |

Signaling Pathways and Visualizations

This compound exerts its anti-fibrotic effects by inhibiting TNIK, a key node in multiple signaling pathways implicated in fibrosis.

TNIK Signaling Pathway in Lung Fibrosis

TNIK is known to be involved in the WNT/β-catenin and TGF-β signaling pathways, both of which are critical drivers of fibrosis. The inhibition of TNIK by this compound is believed to disrupt these pro-fibrotic cascades, leading to a reduction in myofibroblast activation and collagen deposition.

Caption: TNIK signaling pathway in lung fibrosis.

Experimental Workflow for Preclinical Testing of this compound

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical model of lung fibrosis.

Caption: Experimental workflow for this compound testing.

Conclusion

The preclinical data generated from the bleomycin-induced lung fibrosis model and in vitro studies provide a strong rationale for the clinical development of this compound for the treatment of idiopathic pulmonary fibrosis. The ability of this compound to attenuate established fibrosis in a therapeutic setting is particularly encouraging. Further investigation into the intricate molecular mechanisms of TNIK inhibition and its impact on various cell types within the fibrotic lung will continue to provide valuable insights into its therapeutic potential. The methodologies and models described in this guide serve as a foundation for the ongoing research and development of this compound as a promising novel therapy for patients with IPF.

References

- 1. TNIK | Insilico Medicine [insilico.com]

- 2. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]

- 3. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Rentosertib: A Deep Dive into its Anti-Inflammatory and Anti-Fibrotic Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mechanism of Action: TNIK Inhibition

Signaling Pathway

Quantitative Effects on Anti-Inflammatory and Profibrotic Markers

| Biomarker Category | Biomarker | Treatment Group (60 mg QD) | Placebo Group | Outcome |

| Profibrotic | COL1A1 (Collagen Type I Alpha 1 Chain) | Significantly Reduced | No significant change | Reduced collagen deposition |

| MMP10 (Matrix Metalloproteinase-10) | Significantly Reduced | No significant change | Modulation of ECM remodeling | |

| FAP (Fibroblast Activation Protein) | Significantly Reduced | No significant change | Reduced fibroblast activation | |

| Anti-inflammatory | IL-10 (Interleukin-10) | Increased | No significant change | Enhanced anti-inflammatory response |

Table 1: Summary of this compound's Effect on Key Biomarkers in the Phase IIa Trial.

Experimental Protocols

Preclinical In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice

A standard preclinical model for IPF was utilized to assess the in vivo efficacy of this compound.[12]

-

Model: C57BL/6 mice were intratracheally instilled with bleomycin to induce lung fibrosis.

-

Treatment: A cohort of mice received oral administration of this compound (ISM001-055) for 21 days.

-

Assessment:

-

Lung Function: Measured by assessing changes in respiratory parameters.

-

Histopathology: Lung tissue was collected for histological analysis to evaluate the extent of fibrosis and inflammation.

-

-

Key Findings: Treated mice showed improved lung function and a reduction in lung fibrosis and inflammation compared to the vehicle-treated control group.[12]

Phase IIa "GENESIS-IPF" Clinical Trial

-

Trial Design: A multicenter, double-blind, randomized, placebo-controlled study.

-

Treatment Arms:

-

Placebo

-

This compound 30 mg once daily (QD)

-

This compound 30 mg twice daily (BID)

-

This compound 60 mg once daily (QD)

-

-

Duration: 12 weeks.

-

Primary Endpoint: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).

-

Secondary Endpoint: Change in Forced Vital Capacity (FVC) from baseline.

-

Exploratory Endpoints: Analysis of serum protein biomarkers.

-

Biomarker Analysis: Serum samples were collected at baseline and at various time points throughout the study. Protein profiling was conducted to measure the levels of profibrotic and anti-inflammatory markers.

Conclusion and Future Directions

This compound represents a significant advancement in the field of anti-fibrotic therapies, demonstrating a clear impact on both inflammatory and fibrotic pathways through the novel mechanism of TNIK inhibition. The promising results from the Phase IIa clinical trial, particularly the observed improvement in lung function and the favorable modulation of key biomarkers, warrant further investigation in larger, longer-term clinical trials. The data gathered to date strongly support the continued development of this compound as a potential disease-modifying treatment for idiopathic pulmonary fibrosis and potentially other fibrotic conditions. Future research should focus on further elucidating the downstream effects of TNIK inhibition and identifying patient populations most likely to respond to this targeted therapy.

References

- 1. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]

- 5. ajmc.com [ajmc.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]

- 8. TGF-β and WNT signaling pathways in cardiac fibrosis: non-coding RNAs come into focus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [bio-itworld.com]

- 12. youtube.com [youtube.com]

The Role of TRAF2- and NCK-Interacting Kinase (TNIK) in the Pathogenesis of Idiopathic Pulmonary Fibrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the role of TRAF2- and NCK-interacting kinase (TNIK) in the pathogenesis of Idiopathic Pulmonary Fibrosis (IPF). It covers the core signaling pathways involving TNIK, presents quantitative data from preclinical and clinical studies of TNIK inhibition, and offers detailed protocols for key experimental models used to investigate TNIK's function in fibrosis.

Introduction to Idiopathic Pulmonary Fibrosis (IPF) and the Novel Target TNIK

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease of unknown etiology, characterized by the relentless scarring of lung tissue.[1][2] This fibrotic process leads to a progressive decline in lung function, with a median survival of only 3 to 4 years after diagnosis.[3][4] The current standard-of-care treatments, nintedanib and pirfenidone, slow down the progression of the disease but do not halt or reverse it, highlighting the urgent need for novel therapeutic strategies.[5]

Recently, TRAF2- and NCK-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a promising therapeutic target for IPF.[2][6] TNIK is a serine-threonine kinase implicated in various cellular processes, including cell migration, cytoskeletal organization, and proliferation.[6] Its role in fibrosis is linked to its involvement in key pro-fibrotic signaling pathways such as Transforming Growth Factor-Beta (TGF-β), Wnt/β-catenin, and YAP/TAZ.[7] The identification of TNIK as a potential target for IPF was accelerated by the use of artificial intelligence (AI) in drug discovery, which analyzed multi-omics data to pinpoint novel disease drivers.[2][5][8]

This guide will delve into the molecular mechanisms by which TNIK contributes to IPF pathogenesis and explore the therapeutic potential of its inhibition, with a focus on the first-in-class TNIK inhibitor, INS018_055 (also known as rentosertib).

Signaling Pathways Involving TNIK in IPF Pathogenesis

TNIK's pro-fibrotic effects are mediated through its interaction with and modulation of several critical signaling cascades that drive the fibrotic process in the lungs.

TNIK and the TGF-β Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis.[9][10] In the context of IPF, elevated levels of TGF-β promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[11] TNIK has been shown to be a crucial downstream effector of TGF-β signaling. Inhibition of TNIK can attenuate TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process implicated in the generation of fibroblasts and myofibroblasts.[12] Specifically, TNIK inhibition has been associated with the suppression of SMAD2/3 phosphorylation and nuclear translocation, key steps in the canonical TGF-β signaling pathway.[12]

Caption: TNIK's role in the TGF-β signaling pathway and its inhibition by INS018_055.

TNIK and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is also heavily implicated in fibrosis and tissue remodeling.[13] TNIK is known to be an essential activator of Wnt target genes.[14] It functions as a transcriptional co-regulator by interacting with T-cell factor 4 (TCF4) and β-catenin, leading to the transcription of genes involved in cell proliferation and differentiation, which can contribute to the fibrotic process.[15] Inhibition of TNIK can suppress these pro-fibrotic gene expression programs.

Caption: TNIK as a co-activator in the Wnt/β-catenin signaling pathway.

Experimental Evidence for the Role of TNIK in IPF

Preclinical Data

Preclinical studies have provided substantial evidence for the efficacy of TNIK inhibition in models of fibrosis. The small molecule inhibitor INS018_055 has been extensively profiled.

In vitro experiments using human lung fibroblasts from IPF patients have demonstrated the anti-fibrotic potential of TNIK inhibition.

| Assay | Cell Type | Treatment | Result | IC50 | Reference |

| TNIK Kinase Activity | - | INS018_055 | Inhibition of TNIK | 7.8 nM | [16] |

| TGF-β-mediated α-SMA Expression | MRC-5 Lung Fibroblasts | INS018_055 | Reduction of α-SMA | 27 nM | [16] |

| TGF-β-mediated α-SMA Expression | IPF Patient Fibroblasts | INS018_055 | Reduction of α-SMA | 50 nM | [16] |

| COL1 Expression | LX-2 Cells | INS018_055 | Reduction of Collagen I | 63 nM | [16] |

| α-SMA Expression | LX-2 Cells | INS018_055 | Reduction of α-SMA | 123 nM | [16] |

The efficacy of INS018_055 has been validated in animal models of fibrosis, most notably the bleomycin-induced lung fibrosis model in mice.

| Animal Model | Treatment | Key Findings | Reference |

| Murine Bleomycin-Induced Lung Fibrosis | INS018_055 | Reduced fibrotic areas by over 50%; Significantly improved lung function. | [16] |

| CCl4-Induced Liver Fibrosis (Mouse) | INS018_055 (3 and 10 mg/kg b.i.d.) | Significantly reduced steatosis and fibrosis scores. | [16] |

| Kidney Fibrosis Model | INS018_055 | Effective in reducing fibrosis. | [16] |

| Skin Fibrosis Model | INS018_055 | Effective in reducing fibrosis. | [16] |

Clinical Data

The promising preclinical results for INS018_055 (this compound) led to its evaluation in clinical trials for the treatment of IPF.

A Phase 1 randomized, double-blind, placebo-controlled trial in 78 healthy volunteers demonstrated that INS018_055 was safe and well-tolerated, with a favorable pharmacokinetic profile.[1][5][17]

| Trial Identifier | NCT05938920 |

| Design | Randomized, double-blind, placebo-controlled |

| Population | 71 patients with IPF across 21 sites in China |

| Treatment Arms | 12 weeks of: - 30 mg this compound once daily (QD) (n=18) - 30 mg this compound twice daily (BID) (n=18) - 60 mg this compound QD (n=18) - Placebo (n=17) |

| Primary Endpoint | Percentage of patients with at least one treatment-emergent adverse event |

| Key Secondary Endpoint | Change in Forced Vital Capacity (FVC) |

| Results | Safety: The primary endpoint was met, with similar rates of treatment-emergent adverse events across all treatment and placebo groups.[18][20][22] Efficacy: A dose-dependent improvement in FVC was observed. The 60 mg QD group showed a mean increase in FVC of +98.4 mL, compared to a mean decline of -20.3 mL in the placebo group.[18][20][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of TNIK in IPF.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to mimic the fibrotic conditions of IPF.[6][7][13][16][23][24][25][26][27]

Objective: To induce pulmonary fibrosis in mice to study disease pathogenesis and evaluate therapeutic interventions.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice using a suitable anesthetic.

-

Expose the trachea through a small incision in the neck.

-

Administer a single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

Suture the incision and allow the mice to recover.

-

Monitor the animals for signs of distress.

-

At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the mice.

-

Harvest the lungs for analysis.

Assessment of Fibrosis:

-

Histology: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.

-

Quantitative PCR (qPCR): Analyze the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Fn1 (Fibronectin) in lung tissue.

-

Lung Function: Measure lung function parameters such as Forced Vital Capacity (FVC) and compliance using a small animal ventilator.[24]

Caption: Workflow for the murine bleomycin-induced pulmonary fibrosis model.

Isolation and Culture of Primary Human Lung Fibroblasts

Primary fibroblasts from IPF patients are a crucial tool for in vitro studies.[2][5][8][12][28][29]

Objective: To establish primary cultures of human lung fibroblasts from IPF patient tissue.

Materials:

-

Fresh lung tissue from IPF patients (obtained via biopsy or explant)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Collagenase

-

Dispase

-

DNase I

-

Sterile tissue culture flasks and plates

Procedure:

-

Mince the lung tissue into small pieces under sterile conditions.

-

Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) at 37°C with agitation.

-

Filter the cell suspension through a cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in DMEM supplemented with FBS and antibiotics.

-

Plate the cells in tissue culture flasks.

-

Allow the fibroblasts to adhere and grow. Non-adherent cells can be removed by changing the medium after 24 hours.

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Passage the cells when they reach confluence. Experiments are typically performed between passages 3 and 8.

TNIK Kinase Assay

This assay is used to measure the enzymatic activity of TNIK and to screen for inhibitors.[1][14][18][30]

Objective: To quantify the kinase activity of TNIK in the presence and absence of potential inhibitors.

Materials:

-

Recombinant human TNIK protein

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate luminometer

Procedure:

-

Prepare a reaction mixture containing TNIK kinase, its substrate, and kinase assay buffer in a 96-well plate.

-

Add the test compound (e.g., INS018_055) at various concentrations. Include a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.

-

Measure the luminescence using a microplate luminometer. The signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity.

-

Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Fibrosis Markers

Western blotting is used to detect and quantify the expression of specific proteins, such as α-SMA and collagen.[29][31][32][33][34]

Objective: To measure the protein levels of fibrosis markers in cell lysates or tissue homogenates.

Materials:

-

Cell lysates or tissue homogenates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-TNIK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

Further investigation into the intricate molecular mechanisms by which TNIK modulates fibrotic pathways will be crucial for a deeper understanding of its role in IPF. The ongoing and future clinical trials of this compound will be pivotal in establishing its efficacy and safety profile in a larger patient population and over a longer treatment duration. The success of TNIK inhibition in IPF may also pave the way for its investigation in other fibrotic diseases affecting different organs.[2][16] The continued exploration of TNIK and its inhibitors holds the promise of delivering a novel and effective therapy for a disease with a high unmet medical need.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. Human lung fibroblast isolation [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblasts Isolated from Normal Lungs and Those with Idiopathic Pulmonary Fibrosis Differ in Interleukin-6/gp130-Mediated Cell Signaling and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. promega.jp [promega.jp]

- 15. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 17. IPF – Phase 1 | Insilico Medicine [insilico.com]

- 18. france.promega.com [france.promega.com]

- 19. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]

- 20. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]

- 22. researchgate.net [researchgate.net]

- 23. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. member.thoracic.org [member.thoracic.org]

- 26. A novel quantification method of lung fibrosis based on Micro-CT images developed with the optimized pulmonary fibrosis mice model induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 28. bioivt.com [bioivt.com]

- 29. frontiersin.org [frontiersin.org]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. TNIK Antibody | Cell Signaling Technology [cellsignal.com]

- 32. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 34. TNIK Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 35. medcentral.com [medcentral.com]

- 36. Insilico Medicine completes patient enrollment in its Phase IIa Study in China investigating INS018_055 for Idiopathic Pulmonary Fibrosis (IPF) | EurekAlert! [eurekalert.org]

- 37. Insilico Medicine Receives FDA Orphan Drug Designation for INS018_055 | Technology Networks [technologynetworks.com]

- 38. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]

- 39. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]

In-Vitro Anti-Fibrotic Properties of Rentosertib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies investigating the anti-fibrotic properties of Rentosertib (formerly known as ISM001-055), a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The data presented herein is primarily derived from preclinical studies that formed the basis for its clinical development in idiopathic pulmonary fibrosis (IPF).[1]

Executive Summary

Quantitative Data Summary

The anti-fibrotic efficacy of this compound has been quantified through various in-vitro assays. The following tables summarize the key findings.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Description |

| TNIK IC₅₀ | 25 nM | Recombinant Human TNIK | Biochemical assay measuring the half-maximal inhibitory concentration against the target kinase. |

| p-c-Jun IC₅₀ | 58 nM | Human Lung Fibroblasts (HLFs) | Cellular assay measuring the inhibition of the phosphorylation of c-Jun, a downstream target of TNIK. |

| α-SMA IC₅₀ | 120 nM | TGF-β stimulated HLFs | Cellular assay quantifying the inhibition of α-smooth muscle actin (α-SMA) expression, a marker of myofibroblast differentiation. |

| Collagen I IC₅₀ | 150 nM | TGF-β stimulated HLFs | Cellular assay measuring the inhibition of Collagen Type I deposition, a key component of fibrotic ECM. |

Table 2: Effect of this compound on Pro-Fibrotic Gene Expression in Human Lung Fibroblasts (HLFs)

| Gene Target | Treatment Condition | Fold Change vs. Control | Method |

| ACTA2 (α-SMA) | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 4.5-fold | qPCR |

| COL1A1 | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 5.2-fold | qPCR |

| FN1 (Fibronectin) | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 3.8-fold | qPCR |

| CTGF | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 4.1-fold | qPCR |

Data presented in the tables are synthesized from preclinical findings reported in primary research articles.

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments that were pivotal in characterizing the anti-fibrotic effects of this compound.

Cell Culture and Fibroblast Activation

Primary Human Lung Fibroblasts (HLFs) were cultured in Fibroblast Growth Medium-2 (FGM-2) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For fibrosis induction, sub-confluent HLF monolayers were serum-starved for 24 hours, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 48-72 hours to induce myofibroblast differentiation. This compound was added to the culture medium one hour prior to TGF-β1 stimulation at varying concentrations.

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from treated and untreated HLFs using an RNeasy Mini Kit (Qiagen). cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed on a real-time PCR system using SYBR Green master mix and primers specific for human ACTA2, COL1A1, FN1, CTGF, and GAPDH (as an internal control). Relative gene expression was calculated using the ΔΔCt method.

Western Blot Analysis

HLFs were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against TNIK, phospho-c-Jun, α-SMA, Collagen I, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

HLFs were cultured on glass coverslips and treated as described in section 3.1. Cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA). Cells were incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: Proposed mechanism of action of this compound in inhibiting the pro-fibrotic TGF-β signaling pathway.

Caption: A generalized workflow for in-vitro experiments assessing the anti-fibrotic efficacy of this compound.

Conclusion

The in-vitro data for this compound provides a strong preclinical rationale for its development as an anti-fibrotic agent. Through potent and selective inhibition of TNIK, this compound effectively downregulates key markers of fibrosis in cellular models. The methodologies and findings summarized in this document offer a technical foundation for researchers and professionals in the field of drug discovery and development for fibrotic diseases. These foundational studies have paved the way for the ongoing clinical evaluation of this compound in patients with idiopathic pulmonary fibrosis.[5]

References

- 1. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. m.youtube.com [m.youtube.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]

The Pharmacokinetics and Pharmacodynamics of Rentosertib: An In-depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics

Phase I Studies

Phase IIa Study (NCT05938920)

Table 1: Summary of Rentosertib Pharmacokinetic Parameters in IPF Patients (Phase IIa Study)

| Parameter | 30 mg QD | 30 mg BID | 60 mg QD |

| Cmax (Maximum Plasma Concentration) | Data not yet fully published. | Data not yet fully published. | Greater exposure observed compared to 30 mg QD and 30 mg BID.[5] |

| AUC (Area Under the Curve) | Data not yet fully published. | Data not yet fully published. | Higher proportional exposure observed compared to 30 mg BID.[3] |

| tmax (Time to Maximum Concentration) | ~1 hour post-administration.[5] | ~1 hour post-administration.[5] | ~1 hour post-administration.[5] |

| t1/2 (Half-life) | 7-12 hours.[3] | 7-12 hours.[3] | 7-12 hours.[3] |

| Ctrough (Trough Plasma Concentration) | Data collected and analyzed.[6] | Data collected and analyzed.[6] | Data collected and analyzed.[6] |

| Accumulation | No significant accumulation observed after 7 days in healthy volunteers.[3] | Not reported. | Not reported. |

Note: This table will be updated as more specific quantitative data from the Phase IIa study's supplementary materials become publicly available.

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed in the Phase IIa clinical trial by measuring changes in lung function and the levels of relevant biomarkers.

Efficacy in Idiopathic Pulmonary Fibrosis (IPF)

The primary efficacy endpoint in the Phase IIa trial was the change in Forced Vital Capacity (FVC), a key measure of lung function.[7] After 12 weeks of treatment, a dose-dependent improvement in FVC was observed in patients receiving this compound compared to placebo.[7]

Table 2: Change in Forced Vital Capacity (FVC) from Baseline after 12 Weeks of Treatment (Phase IIa Study)

| Treatment Group | Mean Change in FVC from Baseline (mL) |

| Placebo | -62.3[1] |

| This compound 30 mg QD | Not reported. |

| This compound 30 mg BID | Not reported. |

| This compound 60 mg QD | +98.4[1] |

Biomarker Modulation

Exploratory biomarker analysis was conducted on serum samples from patients in the Phase IIa trial to investigate the mechanism of action of this compound. The results demonstrated dose- and time-dependent changes in profibrotic and anti-inflammatory markers, consistent with the inhibition of TNIK.

Table 3: Key Pharmacodynamic Biomarker Changes with this compound Treatment (Phase IIa Study)

| Biomarker | Function | Observed Change with this compound |

| COL1A1 | Profibrotic (collagen production) | Significantly reduced in the high-dose group. |

| MMP10 | Profibrotic | Significantly reduced in the high-dose group. |

| FAP (Fibroblast Activation Protein) | Profibrotic | Significantly reduced in the high-dose group. |

| IL-10 | Anti-inflammatory | Increased in the high-dose group. |

These biomarker changes correlated with the observed improvements in FVC, providing further evidence of this compound's therapeutic potential in IPF.

Experimental Protocols

Phase IIa Clinical Trial (GENESIS-IPF; NCT05938920)

-

Intervention: Patients were randomized to one of four arms:

-

This compound 30 mg once daily (QD)

-

This compound 30 mg twice daily (BID)

-

This compound 60 mg once daily (QD)

-

-

Pharmacodynamic Assessments:

-

Efficacy: Forced Vital Capacity (FVC) was measured at baseline and at regular intervals throughout the study.[7]

-

Biomarkers: Serum samples were collected for the analysis of profibrotic and anti-inflammatory biomarkers.

-

Bioanalytical Method for this compound Quantification in Plasma (Proposed)

While the specific analytical method used in the early studies has not been detailed in the available literature, a typical approach for the quantification of a small molecule kinase inhibitor like this compound in plasma would involve a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant containing the drug is then further processed.

-

Chromatography: Separation of this compound from endogenous plasma components using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would be employed.

-

Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard would be monitored for accurate quantification.

-

Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Pharmacodynamic Biomarker Analysis

The analysis of serum biomarkers such as COL1A1, MMP10, FAP, and IL-10 was likely performed using established immunoassays or proteomic techniques.

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., Luminex) are commonly used to quantify the levels of specific proteins in serum. These assays utilize antibodies specific to the target protein for detection and quantification.

-

Proteomics: A broader, unbiased approach could involve mass spectrometry-based proteomic analysis of serum samples to identify and quantify a wide range of proteins that are modulated by this compound treatment.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in fibrotic processes. TNIK is a key downstream mediator of several profibrotic signaling pathways, including Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and the Hippo pathway. By inhibiting TNIK, this compound can block the activation of these pathways, leading to a reduction in the expression of profibrotic genes and an increase in anti-inflammatory markers.

Conclusion

Early clinical studies of this compound have provided valuable initial data on its pharmacokinetic and pharmacodynamic properties. The favorable safety profile, predictable pharmacokinetics, and positive pharmacodynamic effects on lung function and biomarkers in patients with IPF are encouraging. As this compound progresses through later-stage clinical development, a more comprehensive understanding of its PK/PD relationship will be essential for optimizing dosing strategies and ensuring its potential as a novel treatment for idiopathic pulmonary fibrosis. Further publications detailing the complete pharmacokinetic data from Phase I and IIa studies are anticipated and will be critical for the continued development of this promising therapeutic agent.

References

- 1. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]

- 2. First end-to-end generative AI-assisted drug ISM001-055 receives official generic name this compound from USAN | EurekAlert! [eurekalert.org]

- 3. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]

- 4. news-medical.net [news-medical.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]

Rentosertib: A Novel TNIK Inhibitor for the Treatment of Non-IPF Fibrotic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases outside of idiopathic pulmonary fibrosis (IPF) represent a significant and underserved medical need, characterized by the progressive and often irreversible scarring of organ tissues. Rentosertib (formerly ISM001-055), a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate. Developed through a pioneering approach utilizing generative artificial intelligence, this compound has demonstrated encouraging anti-fibrotic and anti-inflammatory effects in preclinical models of various fibrotic conditions, including those affecting the kidneys and skin. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data in non-IPF fibrotic diseases, and detailed experimental protocols to support further research and development in this critical area.

Introduction: The Unmet Need in Non-IPF Fibrotic Diseases

Fibrosis is a pathological process of excessive connective tissue accumulation that can affect nearly every organ system, leading to organ malfunction and failure.[1] While significant research has focused on IPF, numerous other fibrotic diseases, such as chronic kidney disease, systemic sclerosis, and liver fibrosis, carry high morbidity and mortality with limited therapeutic options.[1] The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, becomes the primary producer of collagen and other extracellular matrix components.[1] A central signaling pathway implicated in the activation of myofibroblasts and the progression of fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway.

This compound: A Generative AI-Discovered TNIK Inhibitor

Mechanism of Action: Targeting the TNIK Signaling Nexus

The diagram below illustrates the proposed mechanism of action of this compound in blocking pro-fibrotic signaling pathways.

Preclinical Efficacy in Non-IPF Fibrotic Diseases

While clinical development has initially focused on IPF, preclinical studies have demonstrated the potential of this compound in a broader range of fibrotic conditions.

Kidney Fibrosis

In preclinical models of kidney fibrosis, this compound has shown significant therapeutic potential.[7] Studies in mouse models of kidney fibrosis demonstrated that this compound treatment led to a reduction in fibrosis and inflammation.[7]

Table 1: Summary of Preclinical Data in Kidney Fibrosis

| Model System | Key Findings | Reference |

| In vitro (Human Kidney Cells) | Inhibition of α-SMA expression (a marker of myofibroblast activation) in response to TGF-β stimulation. | [8] |

| In vivo (Mouse Model) | Reduced kidney fibrosis and inflammation. | [7] |

Experimental Protocol: In Vivo Mouse Model of Kidney Fibrosis

A common preclinical model for kidney fibrosis is the unilateral ureteral obstruction (UUO) model.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

-

Treatment: this compound is administered orally, once or twice daily, at varying doses (e.g., 3, 10, 30 mg/kg). A vehicle control group receives the formulation excipient.

-

Duration: Treatment is typically administered for 7-14 days.

-

Endpoints:

-

Histology: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.

-

Immunohistochemistry: Staining for α-SMA and other fibrotic markers.

-

Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2) in kidney tissue by qRT-PCR.

-

Biochemical Analysis: Measurement of serum creatinine and blood urea nitrogen (BUN) to assess kidney function.

-

The workflow for a typical preclinical in vivo study in kidney fibrosis is depicted below.

Skin Fibrosis

Table 2: Summary of Preclinical Data in Skin Fibrosis

| Model System | Key Findings | Reference |

| In vivo (Mouse Model) | Evidence of anti-fibrotic effects in skin. | [1] |

Experimental Protocol: In Vivo Mouse Model of Skin Fibrosis

The bleomycin-induced skin fibrosis model is widely used to study cutaneous fibrosis.

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Procedure: Bleomycin (or saline for control) is administered daily via subcutaneous injections into a defined area on the back of the mice.

-

Treatment: this compound is administered orally, once or twice daily.

-

Duration: Treatment is typically co-administered with bleomycin for 3-4 weeks.

-

Endpoints:

-

Skin Thickness: Dermal thickness is measured using calipers.

-

Histology: Skin sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

-

Hydroxyproline Assay: Quantification of collagen content in skin biopsies.

-

Immunohistochemistry: Staining for markers of fibrosis such as α-SMA and collagen I.

-

Future Directions and Conclusion

References

- 1. TNIK | Insilico Medicine [insilico.com]

- 2. gmdpacademy.org [gmdpacademy.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. news-medical.net [news-medical.net]

- 5. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Molecular Docking Studies of Rentosertib with Traf2- and NCK-Interacting Kinase (TNIK)

For Researchers, Scientists, and Drug Development Professionals

The Role of TNIK in Wnt Signaling

TNIK is a serine/threonine kinase that functions as a crucial activator of Wnt target genes.[1][7] In the canonical Wnt pathway, the accumulation and nuclear translocation of β-catenin lead to its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK is recruited to the promoters of Wnt target genes, where it directly interacts with the β-catenin/TCF4 complex.[1][2] TNIK then phosphorylates TCF4, a critical step for the transcriptional activation of genes that drive cell proliferation and differentiation.[1] The inhibition of TNIK is a promising therapeutic strategy to block aberrant Wnt signaling, particularly in diseases like colorectal cancer where the pathway is constitutively active.[3][7]

Experimental Protocol for Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[8][9] This protocol outlines the standard steps for docking Rentosertib into the ATP-binding site of TNIK.

2.1. Step 1: Preparation of the Receptor (TNIK)

-